TNAP Inhibition: Structural Proximity to Validated Nanomolar Inhibitor 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide
The target compound shares the quinolin-3-yl sulfonamide scaffold with 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (TNAP Inhibitor, CAS 496014-13-2), a validated and commercially available reference inhibitor with an IC50 of 190 nM against human TNAP . The critical SAR determinant for TNAP inhibition within this series is the presence of an ortho-alkoxy substituent on the arylsulfonyl ring; removal of the ortho-methoxy group results in a dramatic loss of activity (compound 15, inactive) [1]. The target compound replaces the 2,5-dimethoxy substitution with 2,4-dimethyl and introduces a 5-bromo substituent—a substitution pattern not explicitly profiled in the published TNAP SAR, creating an unexplored vector for potency and selectivity differentiation. The 5-bromo substituent may confer distinct steric and electronic properties relative to the 5-methoxy or 5-chloro analogs that have been profiled [2].
| Evidence Dimension | TNAP IC50 (luminescent assay, CDP-star substrate) |
|---|---|
| Target Compound Data | Not directly reported in published literature—compound falls within the aryl sulfonamide chemotype shown to yield TNAP IC50 values between 0.19 µM and >50 µM depending on substitution [1]. |
| Comparator Or Baseline | 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (Compound 1): IC50 = 0.19 µM (geometric mean; range 0.03–0.41 µM; n = 43) [1]. 2-Methoxy-5-methyl-N-(quinolin-3-yl)benzenesulfonamide (Compound 5): IC50 = 0.69 µM (range 0.24–1.01 µM; n = 6) [1]. 5-Bromo-2-methoxy-N-(quinolin-3-yl)benzenesulfonamide: IC50 = 141 nM against TNAP (BindingDB, PubChem AID 1056) [2]. |
| Quantified Difference | Cannot be calculated due to absence of direct target compound data. The closest structural proxy with a 5-bromo substituent (5-bromo-2-methoxy analog) retains potent TNAP activity (IC50 = 141 nM), suggesting that bromine at this position is compatible with TNAP inhibition [2]. |
| Conditions | In vitro luminescent assay using recombinant human TNAP; CDP-star substrate; geometric mean of multiple replicates [1][2]. |
Why This Matters
The target compound occupies a distinct and unexplored substitution vector within a validated TNAP inhibitor chemotype, offering the potential for altered selectivity and potency profiles compared to the extensively characterized 2,5-dimethoxy reference compound—making it valuable for SAR expansion studies and novel IP generation.
- [1] Dahl, R.; Sergienko, E.A.; Su, Y.; et al. Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). J. Med. Chem. 2009, 52, 6919–6925. View Source
- [2] BindingDB Entry BDBM50299534. 5-Bromo-2-methoxy-N-(quinolin-3-yl)benzenesulfonamide (CHEMBL569639). TNAP IC50 = 141 nM (PubChem AID 1056). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50299534 (accessed 2026-05-03). View Source
